N1-(2-cyanophenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide
Description
N1-(2-cyanophenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide is a synthetic oxalamide derivative characterized by its unique structural features:
- (1-(4-fluorophenyl)cyclopropyl)methyl moiety: The cyclopropane ring introduces steric constraints, while the 4-fluorophenyl group contributes hydrophobic and electronic effects.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-15-7-5-14(6-8-15)19(9-10-19)12-22-17(24)18(25)23-16-4-2-1-3-13(16)11-21/h1-8H,9-10,12H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHLBAATSBQUFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Pharmacokinetics
The aromatic rings, on the other hand, could facilitate interactions with metabolic enzymes, affecting the compound’s metabolism and excretion.
Action Environment
The action of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, changes in pH could affect the compound’s ionization state, potentially altering its interactions with its targets. Similarly, temperature could influence the compound’s stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
The following table summarizes key structural and functional differences between N1-(2-cyanophenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide and related oxalamides:
Key Structural and Functional Insights
Substituent Effects on Activity :
- Aromatic Halogenation : The 4-fluorophenyl group in the target compound may mimic the 4-chlorophenyl group in compound 14 (), which is critical for antiviral activity. Halogens enhance binding via hydrophobic and halogen-bonding interactions .
- Heterocyclic Moieties : Thiazole-containing oxalamides (e.g., compound 14) show higher antiviral potency than adamantyl derivatives (e.g., compound 6), suggesting heterocycles improve target engagement .
Metabolic Considerations: The cyclopropane ring in the target compound may reduce metabolic degradation compared to linear alkyl chains (e.g., compound 18) by limiting cytochrome P450 access . Fluorine substitution (as in the target compound) is known to block oxidative metabolism, enhancing plasma half-life .
Safety and Regulatory Status: Oxalamides like S336 () are recognized as safe flavoring agents by the FAO/WHO, with a No Observed Effect Level (NOEL) of 100 mg/kg bw/day . Structural analogs with similar substituents (e.g., cyanophenyl) may require additional toxicity profiling.
Q & A
Q. What are the optimal synthetic routes for N1-(2-cyanophenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the preparation of intermediates such as the (1-(4-fluorophenyl)cyclopropyl)methylamine moiety. Key steps include:
Cyclopropane ring formation : Use of transition-metal catalysts (e.g., Rh(II)) for cyclopropanation of styrene derivatives under inert atmospheres .
Oxalamide coupling : Reacting the cyclopropylmethylamine intermediate with 2-cyanophenyl isocyanate in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.
Yield optimization requires strict control of temperature, solvent polarity, and stoichiometric ratios. Reaction progress should be monitored via TLC or HPLC .
Q. How can the molecular structure and conformational dynamics of this compound be characterized experimentally?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis reveals bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding involving the cyanophenyl and cyclopropyl groups) .
- NMR spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ identifies proton environments (e.g., cyclopropyl CH₂ at δ ~1.2–1.5 ppm, aromatic protons at δ ~7.0–8.0 ppm). NOESY experiments can confirm spatial proximity of substituents .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict optimized geometries and electrostatic potential surfaces, aiding in rationalizing reactivity .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variability across assays) may arise from:
Assay conditions : Differences in buffer pH, temperature, or cell line viability (e.g., HEK293 vs. HeLa). Standardize protocols using controls like known enzyme inhibitors .
Compound stability : Perform stability studies (HPLC-MS) under assay conditions to rule out degradation.
Target selectivity : Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity.
Cross-validation with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) is critical .
Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?
- Methodological Answer :
- Substituent variation : Synthesize derivatives with modified groups (e.g., replacing 4-fluorophenyl with trifluoromethyl or methoxy groups) to assess effects on potency and solubility.
- Bioisosteric replacements : Substitute the cyclopropane ring with spirocyclic or bicyclic systems to enhance metabolic stability .
- Pharmacokinetic profiling : Measure logP (shake-flask method), plasma protein binding (ultrafiltration), and microsomal stability (human liver microsomes) to prioritize candidates .
- Data analysis : Use multivariate regression models to correlate structural descriptors (e.g., Hammett σ values) with activity .
Q. What experimental approaches are suitable for identifying the primary molecular targets of this compound?
- Methodological Answer :
- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
- Thermal shift assay (TSA) : Monitor protein denaturation temperature shifts in the presence of the compound to infer target engagement .
- Transcriptomics/proteomics : RNA-seq or SILAC-based proteomics in treated vs. untreated cells to identify dysregulated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
